(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone]
CAS No.: 820233-83-8
Cat. No.: VC16806479
Molecular Formula: C24H16O4
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 820233-83-8 |
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Molecular Formula | C24H16O4 |
Molecular Weight | 368.4 g/mol |
IUPAC Name | [3-(4-hydroxybenzoyl)naphthalen-2-yl]-(4-hydroxyphenyl)methanone |
Standard InChI | InChI=1S/C24H16O4/c25-19-9-5-15(6-10-19)23(27)21-13-17-3-1-2-4-18(17)14-22(21)24(28)16-7-11-20(26)12-8-16/h1-14,25-26H |
Standard InChI Key | DMXDBTASWPIQCT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C=C(C(=CC2=C1)C(=O)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)O |
Introduction
Molecular Architecture and Crystallographic Properties
The compound’s structure consists of a naphthalene ring system bridged by two methanone-linked 4-hydroxyphenyl groups. Crystallographic analyses of related naphthalene-diylbis(methanone) derivatives reveal key structural motifs. For instance, Naphthalene-2,3-diylbis[(2-thienyl)methanone] exhibits two crystallographically independent molecules in its asymmetric unit, with dihedral angles between the thienylmethanone units and naphthalene core ranging from 41.94° to 69.61° . This suggests that steric and electronic factors influence the spatial arrangement of substituents.
In the target compound, the 4-hydroxyphenyl groups likely adopt similar dihedral angles, stabilized by intramolecular C–H⋯O hydrogen bonds involving the carbonyl oxygen and hydroxyl protons. Crystal packing is further reinforced by π-π stacking interactions between naphthalene rings and intermolecular hydrogen bonds, as observed in diaqua-(naphthalene-4,5-dicarboxylate) manganese complexes .
Table 1: Hypothesized Physical Properties of (Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone]
Property | Value (Extrapolated) | Source Analogue |
---|---|---|
Molecular Formula | C₂₄H₁₆O₄ | |
Molecular Weight (g/mol) | 368.38 | |
Density (g/cm³) | 1.25–1.35 | |
Melting Point (°C) | 220–240 | |
Boiling Point (°C) | >500 (decomposition) |
Synthesis and Reaction Dynamics
The synthesis of bis(hydroxyphenyl)methane derivatives typically involves acid-catalyzed condensation between phenol and aldehydes. A patented process for bis(hydroxyphenyl)methanes employs phosphoric acid as a catalyst, avoiding sulfonation issues associated with sulfuric acid . Adapting this methodology, (Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone] could be synthesized via Friedel-Crafts acylation of naphthalene with 4-hydroxybenzoyl chloride under controlled conditions.
Critical parameters include:
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Mole Ratios: A phenol-to-acylating agent ratio of 2:1 to 4:1 to minimize oligomerization .
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Catalyst Loading: Phosphoric acid (0.5–2.0 mol per mole substrate) to enhance reaction rates without excessive byproducts .
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Temperature: 80–120°C to balance reaction kinetics and thermal stability of phenolic groups.
Reaction monitoring reveals that the 4,4'-isomer predominates (55–75%) due to steric and electronic favoring of para-substitution, consistent with bis(hydroxyphenyl)methane syntheses . Oligomeric byproducts, such as trimeric or tetrameric species, form at higher formaldehyde concentrations but are suppressed by maintaining excess phenol .
Spectroscopic and Thermal Characterization
While experimental data for the title compound is scarce, analogous systems provide benchmarks:
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IR Spectroscopy: Strong absorption bands at 1650–1680 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (O–H stretching) .
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NMR Spectroscopy:
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Thermogravimetric Analysis (TGA): Decomposition onset above 300°C, reflecting thermal stability conferred by aromatic stacking .
Applications in Materials Science
The compound’s conjugated π-system and hydrogen-bonding capacity suggest utility in:
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Organic Semiconductors: As electron-transport layers in OLEDs, leveraging naphthalene’s charge-transport properties .
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Coordination Polymers: The hydroxyl and carbonyl groups can chelate metal ions, forming porous networks for gas storage .
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Photoresponsive Materials: Photoinduced electron transfer between naphthalene and hydroxyphenyl moieties enables applications in sensors .
Challenges in Industrial Scalability
Key challenges mirror those in bis(hydroxyphenyl)methane production:
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Byproduct Management: Oligomers require costly separation via vacuum distillation .
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Color Stability: Phenolic oxidation leads to discoloration, necessitating inert atmosphere processing .
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Catalyst Recovery: Phosphoric acid recycling remains energy-intensive, contributing to 30–40% of production costs .
Future Research Directions
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